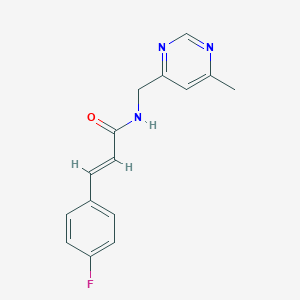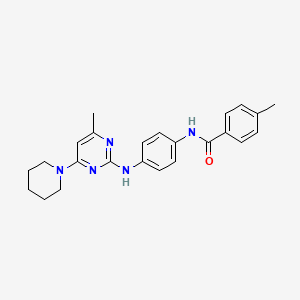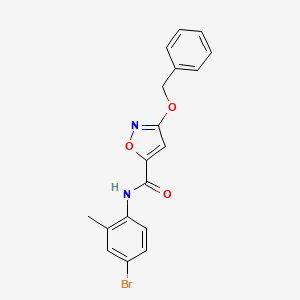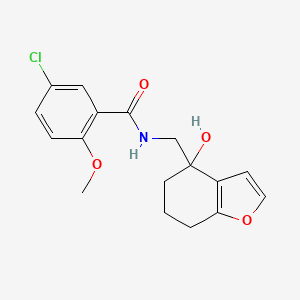![molecular formula C23H26N6O3 B2370284 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone CAS No. 1291848-94-6](/img/new.no-structure.jpg)
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Synthese von [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone umfasst Alkylierungs- und anschließende Reduktionsschritte . Forscher haben seine antioxidativen Eigenschaften untersucht, die für die Bekämpfung von oxidativem Stress und die Verhinderung von Zellschäden entscheidend sind. Antioxidantien spielen eine wichtige Rolle für die Erhaltung der allgemeinen Gesundheit.
- Das 1,3-Benzodioxol-Ringsystem ist ein häufiges Strukturmotiv in biologisch aktiven Verbindungen. Einige Derivate zeigen Antitumoraktivität . Die Untersuchung des Antitumorpotenzials dieser Verbindung könnte zu neuartigen therapeutischen Wirkstoffen für die Krebsbehandlung führen.
- Verbindungen, die den 1,3-Benzodioxol-Rest enthalten, wurden mit sedativen Wirkungen in Verbindung gebracht . Weitere Untersuchungen der neuropharmakologischen Eigenschaften dieser Verbindung könnten Einblicke in ihr Potenzial als Sedativum oder Anxiolytikum liefern.
- Die 1,3-Benzodioxol-Derivate haben antibakterielle Aktivität gezeigt . Forscher könnten die spezifischen antibakteriellen Mechanismen untersuchen und ihre Wirksamkeit gegen resistente Bakterienstämme beurteilen.
- Frühere Studien haben über spasmolytische und hypotensive Wirkungen berichtet, die mit Verbindungen in Verbindung stehen, die das 1,3-Benzodioxol-Ringsystem enthalten . Weitere Untersuchungen dieser Wirkungen könnten zur Entwicklung von Herz-Kreislauf-Medikamenten beitragen.
Antioxidative Aktivität
Antitumorpotenzial
Neuropharmakologie und Sedative Eigenschaften
Antibakterielle Mittel
Spasmolytische und Hypotensive Wirkungen
Wirkmechanismus
Target of Action
The primary targets of this compound are the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions.
Mode of Action
This compound acts as a dopamine receptor agonist , meaning it binds to and activates the D2 and D3 receptors . This activation mimics the effect of dopamine, a neurotransmitter that is naturally produced in the body. The activation of these receptors can lead to various physiological responses, depending on the specific receptor and its location in the body.
Biochemical Pathways
Upon activation of the D2 and D3 receptors, this compound influences several biochemical pathways. These include the dopaminergic pathways which are involved in motor control, reward, and several other functions . The exact downstream effects can vary widely depending on the specific context and individual.
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . The compound has a half-life of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% being eliminated within 24 hours and nearly all of it being eliminated within 48 hours . Approximately 25% is excreted through the bile .
Result of Action
The activation of the D2 and D3 receptors by this compound leads to a variety of molecular and cellular effects. These can include changes in neuron firing rates, alterations in gene expression, and modulation of synaptic plasticity . The exact effects can vary depending on the specific receptor and its location in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how well it can bind to its target receptors . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .
Eigenschaften
CAS-Nummer |
1291848-94-6 |
|---|---|
Molekularformel |
C23H26N6O3 |
Molekulargewicht |
434.5 |
IUPAC-Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C23H26N6O3/c1-15-3-5-18(11-16(15)2)24-22-21(25-27-26-22)23(30)29-9-7-28(8-10-29)13-17-4-6-19-20(12-17)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,24,25,26,27) |
InChI-Schlüssel |
PVWOUGGZSPSXRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)




![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)
![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)
![2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate](/img/structure/B2370218.png)



![8-Oxa-2-azaspiro[4.5]decane-3,4-dione](/img/structure/B2370224.png)
